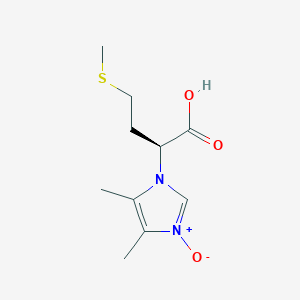
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one” is a chemical entity with specific properties and applications. It is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. This involves optimizing the synthetic routes to ensure high yield and purity. Industrial production methods may include continuous flow reactors, batch reactors, and other advanced techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: “5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which can be further analyzed using various analytical techniques.
Scientific Research Applications
“5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or reagent for studying biological processes. In medicine, “this compound” could be explored for its potential therapeutic properties. Additionally, it has applications in industry, such as in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can be complex and multifaceted.
Comparison with Similar Compounds
“5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but “this compound” may have distinct properties that make it particularly valuable for certain applications. Some similar compounds include those with analogous functional groups or similar molecular frameworks.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h3-6H,2,7-8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRUKYGOJDGLLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B7792146.png)

![1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B7792161.png)


![(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792173.png)
![(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792187.png)


![7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B7792253.png)
